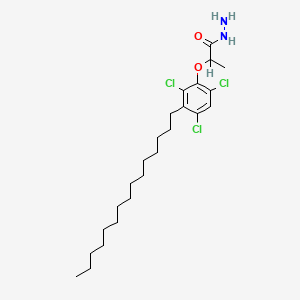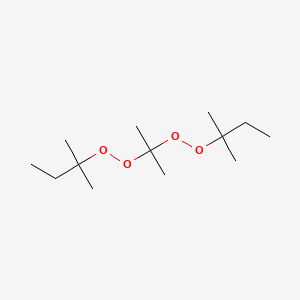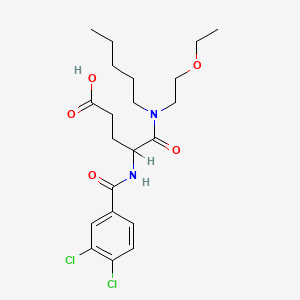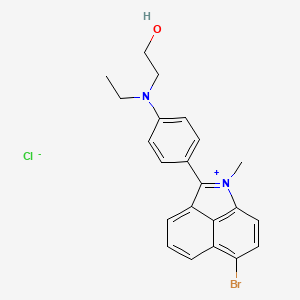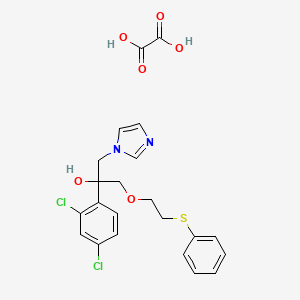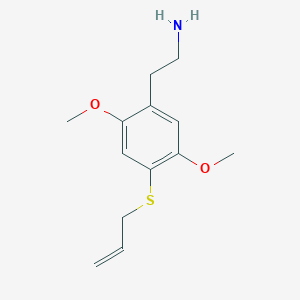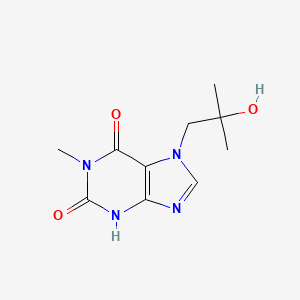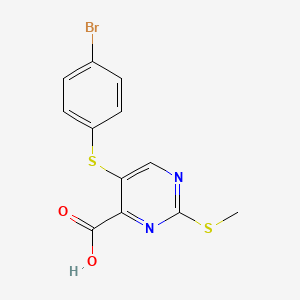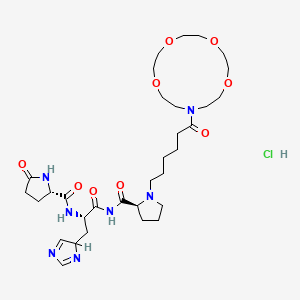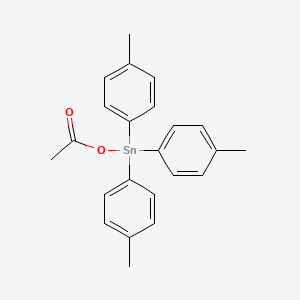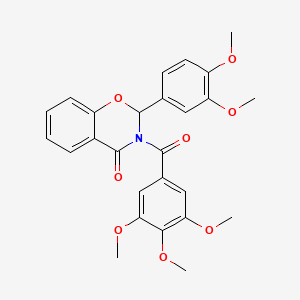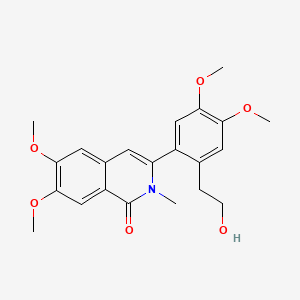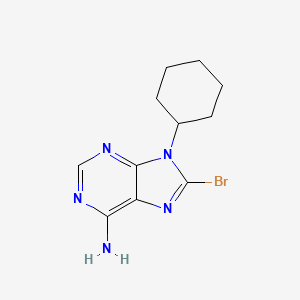
8-Bromo-9-cyclohexyl-9H-adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-9-cyclohexyl-9H-adenine is a synthetic derivative of adenine, a purine nucleobase. This compound is characterized by the substitution of a bromine atom at the 8th position and a cyclohexyl group at the 9th position of the adenine molecule. These modifications enhance its interaction with specific biological targets, making it a valuable tool in scientific research, particularly in the study of adenosine receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-9-cyclohexyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the cyclohexyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-9-cyclohexyl-9H-adenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the cyclohexyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various adenine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-Bromo-9-cyclohexyl-9H-adenine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other adenine derivatives.
Biology: Serves as a ligand for studying adenosine receptors, particularly A2A and A2B subtypes.
Medicine: Investigated for its potential therapeutic effects in conditions involving adenosine receptors, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 8-Bromo-9-cyclohexyl-9H-adenine involves its interaction with adenosine receptors. The bromine and cyclohexyl substitutions enhance its binding affinity and selectivity for these receptors. Upon binding, the compound modulates receptor activity, influencing various physiological processes. The specific pathways and molecular targets depend on the receptor subtype involved.
Comparación Con Compuestos Similares
- 8-Bromo-9-ethyl-9H-adenine
- 8-Bromo-9-methyl-9H-adenine
- 9-Ethyladenine
Comparison: 8-Bromo-9-cyclohexyl-9H-adenine is unique due to its cyclohexyl substitution, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its selectivity and binding affinity for certain adenosine receptor subtypes, making it a valuable tool in receptor studies.
Propiedades
Número CAS |
1152568-15-4 |
|---|---|
Fórmula molecular |
C11H14BrN5 |
Peso molecular |
296.17 g/mol |
Nombre IUPAC |
8-bromo-9-cyclohexylpurin-6-amine |
InChI |
InChI=1S/C11H14BrN5/c12-11-16-8-9(13)14-6-15-10(8)17(11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15) |
Clave InChI |
IVKXIMVGTFMPDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=NC=NC(=C3N=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


